molecular formula C13H16F2N2O B5300620 1-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanone

1-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanone

Cat. No.: B5300620
M. Wt: 254.28 g/mol
InChI Key: LLQOLZMKSIJELG-UHFFFAOYSA-N
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Description

1-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanone is a chemical compound with the molecular formula C13H16F2N2O It is characterized by the presence of a piperazine ring substituted with a 2,5-difluorophenylmethyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzyl chloride and piperazine.

    Reaction Conditions: The reaction between 2,5-difluorobenzyl chloride and piperazine is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs.

Chemical Reactions Analysis

1-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl group is substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.

    Biological Studies: It is used in biological research to study its effects on cellular processes and its interactions with biological macromolecules.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanone can be compared with other similar compounds, such as:

    1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which may result in different chemical and biological properties.

    1-[4-[(2,6-Difluorophenyl)methyl]piperazin-1-yl]ethanone: Another structural analog with variations in the position of fluorine atoms, potentially leading to distinct reactivity and applications.

Properties

IUPAC Name

1-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c1-10(18)17-6-4-16(5-7-17)9-11-8-12(14)2-3-13(11)15/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQOLZMKSIJELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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